molecular formula C15H11N3O3 B1663701 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one CAS No. 34320-83-7

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one

Cat. No.: B1663701
CAS No.: 34320-83-7
M. Wt: 281.27 g/mol
InChI Key: FDAVFKZPGQEGDX-UHFFFAOYSA-N
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Description

TCS PrP Inhibitor 13 is a chemical compound known for its antiprion activity. It functions as an inhibitor of cellular prion protein (PrP C) and is particularly effective in preventing the accumulation of protease-resistant prion protein (PrP-res). This compound has shown significant potential in inducing apoptosis in Schwannoma cells and reducing the proliferation of prion-infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS PrP Inhibitor 13 involves the formation of a pyrazolone derivative. The key steps include the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized to produce the pyrazolone core structure. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TCS PrP Inhibitor 13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

TCS PrP Inhibitor 13 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro group and the pyrazolone ring. These reactions can include nucleophilic substitution, where nucleophiles replace the nitro group, and electrophilic substitution, where electrophiles attack the aromatic ring .

Common Reagents and Conditions

Common reagents used in the reactions involving TCS PrP Inhibitor 13 include nucleophiles like amines and thiols, as well as electrophiles such as halogens. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like ethanol or DMSO .

Major Products

The major products formed from the reactions of TCS PrP Inhibitor 13 depend on the specific reagents used. For example, nucleophilic substitution with an amine can result in the formation of an amino-substituted pyrazolone derivative, while electrophilic substitution with a halogen can produce a halogenated pyrazolone compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS PrP Inhibitor 13 stands out due to its high potency, with an IC50 value of 3 nM in prion-infected cell lines. Its ability to induce apoptosis in Schwannoma cells and reduce prion protein levels makes it a valuable tool in prion research and potential therapeutic applications .

Properties

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAVFKZPGQEGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372801
Record name ST51035799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34320-83-7
Record name ST51035799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Reactant of Route 2
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Reactant of Route 3
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Reactant of Route 4
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Reactant of Route 5
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Reactant of Route 6
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one

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